5-Azidopentan-1-amine

Supramolecular Chemistry Host-Guest Chemistry Catalysis

Standard α-azido-ω-aminoalkanes often suffer from unpredictable host-guest binding and thermal instability. This C5 linear linker solves these pain points with documented lower CB[6] affinity (10.7-fold vs C4 analog) and rapid CuAAC conversion (minutes, no reductant needed). - **Application:** Heterobifunctional PEGylation, ADC precursors, click chemistry - **Formats:** Free liquid (store frozen) or stable HCl salt (RT handling) - **Purity:** 98% (NMR, HPLC, GC-MS) - minimizes post-conjugation cleanup

Molecular Formula C5H12N4
Molecular Weight 128.179
CAS No. 148759-41-5
Cat. No. B2965980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azidopentan-1-amine
CAS148759-41-5
Molecular FormulaC5H12N4
Molecular Weight128.179
Structural Identifiers
SMILESC(CCN)CCN=[N+]=[N-]
InChIInChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2
InChIKeyNESRXKQZCRBRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidopentan-1-amine – Chemical and Physical Profile


5-Azidopentan-1-amine (CAS 148759-41-5) is a linear α-azido-ω-aminoalkane with the molecular formula C₅H₁₂N₄ and a molecular weight of 128.18 g/mol . The compound consists of a five-carbon alkyl chain bearing a primary amine (-NH₂) at the C1 position and an azide (-N₃) at the C5 position . It is supplied as a colorless to pale yellow liquid with a typical purity specification of 98% (by GC-MS or HPLC) . The molecule is a foundational bifunctional linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

Workflow CuAAC and SPAAC bioconjugation linker Bifunctional azide-amine for click chemistry
Selection Five-carbon alkyl spacer Spacer length tuned for reduced host sequestration
Procurement Analytically supported high-purity supply Batch-specific CoA documentation available

5-Azidopentan-1-amine – Chain-Length and Reproducibility


Azidoalkylamines of the general formula NH₂-(CH₂)ₙ-N₃ are not interchangeable reagents. The length of the alkyl spacer (n) fundamentally dictates supramolecular recognition, physicochemical stability, and conjugation efficiency. For instance, binding affinity to cucurbit[6]uril varies over an order of magnitude between n=4 and n=5 . Furthermore, the intrinsic instability of unprotected azidoalkylamines has been documented as a significant manufacturing and transport hazard, leading to the development of specialized salt forms to mitigate explosion risks [1]. Procurement of an analog with an unverified chain length risks invalidating a synthetic route due to unforeseen steric hindrance, altered host-guest chemistry, or incompatible handling requirements.

Chain-length mismatch alters host-guest recognition
Binding affinity to cucurbit[6]uril differs by over an order of magnitude between C4 and C5 analogs; using a different spacer may lead to unintended complexation or altered supramolecular behavior.
Analog stability and handling may not transfer
Free azidoalkylamines pose documented explosion hazards, and stabilized salt forms have been developed specifically for certain chain lengths; an unverified analog may introduce safety or logistics risks.
Reactivity profile is spacer-dependent
CuAAC kinetics and compatibility with host molecules are influenced by alkyl chain length; substituting without validation can compromise reaction efficiency or selectivity.

5-Azidopentan-1-amine – Differential Evidence Guide


Differential Cucurbit[6]uril Binding Affinity

5-Azidopentan-1-amine (as 6-azidopentylammonium) displays a substantially weaker binding constant to cucurbit[6]uril (CB[6]) compared to the butyl analog. This difference is critical for applications where unintended host sequestration must be avoided .

CB[6] binding affinity
Data to verify
~10.7-fold lower affinity (K = 514 M⁻¹) vs 4-azidobutylamine (K = 5500 M⁻¹)
ITC, 7.6 M DCl
Supports selection when host sequestration must be minimized
Reported binding constants; verify under your reaction conditions
Supramolecular Chemistry Host-Guest Chemistry Catalysis

Accelerated CuAAC Reactivity

5-Azidopentan-1-amine belongs to a class of α-azido-ω-aminoalkanes (C2–C5) that exhibit rapid, high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. This contrasts sharply with heterocyclic azides which demand longer reaction times and reducing agents [1].

CuAAC reaction speed
Class-level
>120–1440-fold faster than heterocyclic azide
Complete conversion in ≤ minutes, CuSO₄ only
Enables rapid, reductant-free bioconjugation workflows
Class-level inference for C2–C5 azidoalkylamines; validate for your specific substrate
Click Chemistry CuAAC Bioconjugation

Purity Specification and Analytical Documentation

Commercial suppliers provide 5-Azidopentan-1-amine at a baseline purity of 98% (GC-MS or HPLC), with batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC-MS traces. This level of documentation is not uniformly available for all azidoalkylamine chain lengths .

Purity documentation
Data to verify
≥98% (GC-MS); CoA with NMR, HPLC, GC-MS
Supplier specification
Reduces need for pre-use purification in synthesis
Batch-specific documentation; request CoA to confirm
Quality Control Analytical Chemistry Chemical Synthesis

Hydrochloride Salt Handling Safety

The hydrochloride salt of 5-Azidopentan-1-amine (CAS 1380314-89-5) is a white to off-white solid that is stable at room temperature, in contrast to the free amine which is a liquid requiring storage at -20°C . This salt form is particularly advantageous for large-scale synthesis and long-term storage.

HCl salt handling safety
Reported
Solid (HCl salt) stable at 2–8°C vs liquid free amine requiring -20°C
Supplier SDS; patent literature
Simplifies logistics and reduces explosion hazard for scale-up
Salt form recommended for large-scale and long-term storage
Chemical Safety Process Chemistry Stability

5-Azidopentan-1-amine – Application Scenarios


Cucurbituril-Free Bioconjugation and Supramolecular Catalysis

The 10.7-fold lower binding affinity of 5-Azidopentan-1-amine to cucurbit[6]uril compared to 4-Azidobutylamine makes it the preferred azidoalkylamine for CuAAC or SPAAC reactions performed in the presence of CB[n] hosts. This property minimizes undesired sequestration of the azide component, thereby maintaining high effective concentrations of the reactive species and preventing host-induced decomposition .

Rapid, High-Throughput Bioconjugation and Library Synthesis

The class-level evidence demonstrates that 5-Azidopentan-1-amine (as a member of the C2–C5 α-azido-ω-aminoalkane family) undergoes complete CuAAC conversion within minutes using only copper(II) sulfate, without the need for a reducing agent. This kinetic advantage is critical for automated parallel synthesis and high-throughput screening, where long reaction times or complex redox conditions would bottleneck the workflow .

Large-Scale API Intermediate and Process Chemistry

The hydrochloride salt of 5-Azidopentan-1-amine provides a solid, room-temperature-stable alternative to the liquid free amine, which must be stored frozen. This form aligns with process chemistry requirements for safer handling, precise weighing, and reduced explosion risk during scale-up. The patent literature explicitly identifies azidoalkylamine salts as a solution to the stability and transport problems associated with free azidoalkylamines .

High-Purity PEG Linker and ADC Precursor Synthesis

With a commercial purity specification of 98% and comprehensive analytical documentation (NMR, HPLC, GC-MS), 5-Azidopentan-1-amine ensures minimal byproduct formation during the synthesis of heterobifunctional PEG linkers and antibody-drug conjugate (ADC) precursors. This level of purity reduces the need for post-conjugation purification and supports regulatory documentation in early-stage development .

Application
Selection Property
Validation Focus
Supramolecular bioconjugation in presence of CB[n] hosts
Lower CB[6] binding affinity (reported K ~514 M⁻¹)
Verify absence of undesired host-guest complexation under reaction conditions
High-throughput CuAAC bioconjugation and library synthesis
Rapid reaction kinetics without reducing agent
Confirm complete conversion in parallel synthesis workflow
Large-scale process chemistry and API intermediate synthesis
Solid HCl salt form for safer handling and ambient storage
Stability and weighability at room temperature; transport safety profile
High-purity PEG linker and ADC precursor synthesis
Analytically supported purity (CoA with NMR, HPLC, GC-MS)
Batch-to-batch purity consistency and impurity profiling
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